(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile is a synthetic organic compound that features a quinazolinone core linked to a pyridine ring via a propenenitrile bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling with Pyridine: The quinazolinone core is then coupled with a pyridine derivative through a propenenitrile bridge. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential use as an anti-cancer or anti-inflammatory agent.
Biochemistry: Studied for its interactions with biological macromolecules.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in drug development.
Mechanism of Action
The mechanism of action of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Pyridine Derivatives: Compounds with similar pyridine rings.
Uniqueness
Structural Features: The combination of a quinazolinone core with a pyridine ring via a propenenitrile bridge is unique.
Functional Properties: The specific electronic and steric properties imparted by this structure may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C16H10N4O |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H10N4O/c17-10-12(9-11-5-7-18-8-6-11)15-19-14-4-2-1-3-13(14)16(21)20-15/h1-9H,(H,19,20,21)/b12-9+ |
InChI Key |
IBKNNPJKKTYJMF-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=NC=C3)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=NC=C3)C#N |
Origin of Product |
United States |
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